1-Benzyl-4-P-tolyl-piperidin-4-OL
Overview
Description
1-Benzyl-4-P-tolyl-piperidin-4-OL is a chemical compound with the molecular formula C19H23NO. It is a piperidine derivative, characterized by the presence of a benzyl group and a p-tolyl group attached to the piperidine ring.
Preparation Methods
The synthesis of 1-Benzyl-4-P-tolyl-piperidin-4-OL typically involves the reaction of p-tolylmagnesium bromide with 1-benzyl-4-piperidone. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then subjected to hydrolysis to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-Benzyl-4-P-tolyl-piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new chemical entities.
Biology: Research has explored its potential as a ligand for certain biological receptors, which could have implications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-P-tolyl-piperidin-4-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its interaction with certain receptors in the nervous system may result in altered neurotransmitter release, which could have therapeutic implications .
Comparison with Similar Compounds
1-Benzyl-4-P-tolyl-piperidin-4-OL can be compared to other piperidine derivatives, such as:
1-Benzyl-4-phenylpiperidin-4-OL: Similar in structure but lacks the p-tolyl group, which may result in different biological activities.
4-Piperidinol, 4-(4-methylphenyl)-1-(phenylmethyl): Another closely related compound with slight variations in its substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of benzyl and p-tolyl groups, which confer unique chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-benzyl-4-(4-methylphenyl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-16-7-9-18(10-8-16)19(21)11-13-20(14-12-19)15-17-5-3-2-4-6-17/h2-10,21H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGNTLLAVWZVIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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